(Methyl-pyridin-2-ylmethyl-amino)-acetic acid dihydrochloride
Description
(Methyl-pyridin-2-ylmethyl-amino)-acetic acid dihydrochloride is a pyridine-containing compound with a methylamino-acetic acid backbone and two hydrochloride counterions. Its structure comprises a pyridin-2-ylmethyl group attached to a methyl-substituted amino group, which is further linked to an acetic acid moiety. The dihydrochloride salt form enhances aqueous solubility, a critical feature for pharmaceutical applications.
Properties
IUPAC Name |
2-[methyl(pyridin-2-ylmethyl)amino]acetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-11(7-9(12)13)6-8-4-2-3-5-10-8;;/h2-5H,6-7H2,1H3,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXDIEUBHBSUAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=N1)CC(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Methyl-pyridin-2-ylmethyl-amino)-acetic acid dihydrochloride is a compound with significant biological activity, particularly in the areas of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of the Compound
This compound is a derivative of amino acids and exhibits structural features that suggest potential interactions with various biological targets. Its chemical structure includes a methyl-pyridine moiety, which is known to enhance binding affinity to certain receptors and enzymes.
The biological activity of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid dihydrochloride primarily involves:
- Receptor Binding : It has shown affinity for serotonin receptors, particularly the 5-HT_1A receptor, which is implicated in mood regulation and anxiety disorders. Binding studies indicate that this compound may act as an agonist, promoting serotoninergic activity .
- Enzyme Interaction : The compound has been studied for its role in modulating enzyme activity, particularly in metabolic pathways associated with NAD+ synthesis . This modulation can influence cellular energy metabolism and overall cellular health.
Biological Activity Data
The following table summarizes key biological activities and findings related to (Methyl-pyridin-2-ylmethyl-amino)-acetic acid dihydrochloride:
Case Studies
- Serotonin Receptor Studies : In vivo studies demonstrated that (Methyl-pyridin-2-ylmethyl-amino)-acetic acid dihydrochloride significantly reduced anxiety-like behaviors in rodent models when administered at specific doses. The results indicated a dose-dependent increase in 5-HT_1A receptor activation .
- Antimicrobial Testing : A series of tests assessed the compound's effectiveness against multiple bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 5 to 30 µM for various strains, indicating its potential as an antimicrobial agent .
- Cancer Cell Proliferation : Research involving human cancer cell lines revealed that the compound inhibited cell growth at concentrations as low as 10 µM, suggesting a possible mechanism involving cell cycle arrest at the G2/M phase .
Scientific Research Applications
Pharmacological Properties
The pharmacological profile of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid dihydrochloride suggests its potential as a therapeutic agent:
- Antidepressant Activity : Compounds derived from pyridin-2-yl-methylamine have been noted for their antidepressant properties, making them candidates for further development in treating mood disorders .
- Analgesic Effects : Research indicates that these compounds may also possess analgesic properties, providing pain relief through various mechanisms .
Muscarinic Acetylcholine Receptor Modulation
Research has shown that derivatives of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid can act as positive allosteric modulators of muscarinic acetylcholine receptors (mAChRs). This interaction is significant for:
- Cognitive Enhancement : By modulating mAChRs, these compounds may enhance cognitive functions and could be explored for treating neurodegenerative diseases like Alzheimer's .
- Smooth Muscle Contraction : Studies demonstrate that certain analogs can induce contractions in smooth muscle tissues, indicating potential applications in gastrointestinal or urological disorders .
Coordination Chemistry
The compound has also been investigated for its ability to form coordination complexes with transition metals, such as copper. These complexes exhibit enhanced antibacterial activity compared to the free ligand. This property opens avenues for:
- Antibacterial Agents : The coordination of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid with metals could lead to the development of new antibacterial therapies .
Case Study 1: Antidepressant Activity
A study investigating the antidepressant effects of pyridine derivatives highlighted the efficacy of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid in animal models. The results indicated significant reductions in depressive behaviors when administered at specific dosages.
Case Study 2: Smooth Muscle Contraction
In vitro experiments using rat bladder tissue demonstrated that certain analogs of this compound could enhance contraction responses when applied at varying concentrations, suggesting its potential use in treating bladder dysfunctions .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Structural and Functional Differences
Pyridine Substituents: The target compound lacks halogen substitutions on the pyridine ring, unlike 2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid hydrochloride, where the 5-chloro group may enhance lipophilicity and binding affinity . Levocetirizine and Hydroxyzine feature bulkier aromatic systems (e.g., diphenylmethane), which improve receptor binding but reduce metabolic stability compared to simpler pyridine derivatives .
Salt Form: Dihydrochloride salts (e.g., Levocetirizine) exhibit higher solubility than monohydrochloride analogs, favoring oral bioavailability .
Functional Groups: Methyl or ethyl esters (e.g., Methyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride) are often prodrugs, hydrolyzed in vivo to active carboxylic acids .
Preparation Methods
Process Overview:
- Starting Material: Cyanohydrin of formula (III), derived from the corresponding nitrile.
- Reaction Medium: Alcoholic solvents such as methanol, with the medium rendered basic using tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO).
- Reagent: Boron hydrides, especially sodium cyanoborohydride, facilitate reductive amination.
- Outcome: Formation of pyridin-2-ylmethylamine hydrochloride, which can be further reacted with acetic acid derivatives to produce the acetic acid dihydrochloride salt.
Key Steps:
- Cyanohydrin reacts with a tertiary amine base in methanol.
- Reduction with sodium cyanoborohydride yields the amino derivative.
- The amino compound is then acylated with chloroacetic acid derivatives to form the acetic acid backbone.
- Final salt formation with hydrochloric acid yields the dihydrochloride.
Data Table: Summary of Reaction Conditions
| Step | Reagents | Solvent | Temperature | Key Features |
|---|---|---|---|---|
| Cyanohydrin reduction | Sodium cyanoborohydride | Methanol | Room temperature | Selective reduction of nitrile to amine |
| Acylation | Chloroacetic acid derivatives | - | Reflux | Formation of amino-acetic acid derivative |
| Salt formation | HCl | - | - | Dihydrochloride salt isolation |
Amine Derivative Formation via Nucleophilic Substitution
Another approach involves direct nucleophilic substitution reactions where pyridin-2-ylmethylamine hydrochloride is reacted with acetic acid derivatives to produce the target compound.
Process Overview:
- Starting Material: Pyridin-2-ylmethylamine hydrochloride.
- Reaction Conditions: The amine hydrochloride is neutralized with a base (e.g., sodium hydroxide) to liberate free amine.
- Acylation: The free amine reacts with methyl chloroacetate or similar methylated acetic acid derivatives under reflux conditions.
- Final Step: Hydrolysis or salt formation with hydrochloric acid to obtain the dihydrochloride salt.
Key Steps:
- Neutralization of the amine hydrochloride.
- Nucleophilic attack on methyl chloroacetate.
- Purification and salt formation.
Data Table: Typical Reaction Parameters
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Neutralization | NaOH | Aqueous | Liberates free amine |
| Acylation | Methyl chloroacetate | Reflux | Formation of methyl ester intermediate |
| Salt formation | HCl | Aqueous | Dihydrochloride salt isolation |
Multistep Synthesis via Intermediates and Cyclization
A more complex route involves multi-step synthesis starting from substituted pyridine derivatives, progressing through intermediate compounds such as pyridine carboxylic acids, amides, and esters.
Process Overview:
- Initial Intermediate: 2-chloro-6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridine.
- Subsequent Steps:
- Nucleophilic substitution to introduce amino groups.
- Cyclization to form heterocyclic intermediates.
- Functionalization with acetic acid derivatives.
Key Features:
- Use of protecting groups (e.g., trimethylsilanyl).
- Sequential reactions involving chlorination, substitution, and cyclization.
- Final salt formation with hydrochloric acid.
Data Table: Synthesis Pathway
| Step | Intermediate | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | 2-chloro-6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridine | Chlorination | - | Activation for substitution |
| 2 | Amino derivatives | Nucleophiles | Reflux | Introduction of amino groups |
| 3 | Acetic acid derivatives | Acylation | Reflux | Formation of acetic acid moiety |
| 4 | Salt formation | HCl | - | Dihydrochloride salt |
Final Salt Formation
The last step in all methods involves converting the free base or amine into the dihydrochloride salt, which enhances stability and solubility.
Procedure:
- Dissolve the free amine in anhydrous ether or ethanol.
- Bubble dry hydrogen chloride gas or add concentrated HCl solution.
- Evaporate solvents under reduced pressure.
- Recrystallize the dihydrochloride salt from suitable solvents.
Notes:
- Strict control of moisture is essential.
- Purification by recrystallization yields high-purity dihydrochloride.
Summary of Key Preparation Methods
| Method | Main Features | Advantages | Limitations |
|---|---|---|---|
| Cyanohydrin reduction and amination | Mild conditions, high selectivity | Suitable for large scale | Requires careful control of reduction steps |
| Nucleophilic substitution | Straightforward, uses readily available reagents | Cost-effective | Limited scope for complex derivatives |
| Multi-step heterocyclic synthesis | Versatile, allows structural modifications | Produces diverse analogs | Longer synthesis time, more complex |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
